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molecular formula C12H20O2Si B1330698 4-(tert-Butyldimethylsiloxy)phenol CAS No. 108534-47-0

4-(tert-Butyldimethylsiloxy)phenol

Cat. No. B1330698
M. Wt: 224.37 g/mol
InChI Key: KZTVHIZALLBXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232430B1

Procedure details

1-(Benzyloxy)-4-(tert-butyldimethylsilyloxy)benzene was dissolved in ethyl acetate (400 ml) and 5 g of palladium on active carbon (5%) were added. After hydrogenation, the catalyst was removed by filtration and the solvents were removed under vacuo, to yield 42 g of 4-(tert-butyldimethylsilyloxy)-phenol (97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][Si:16]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[Si:16]([O:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1)([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrogenation, the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuo

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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